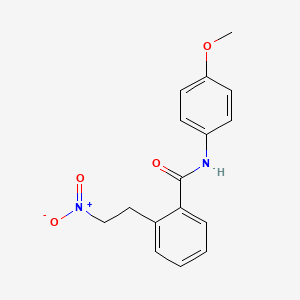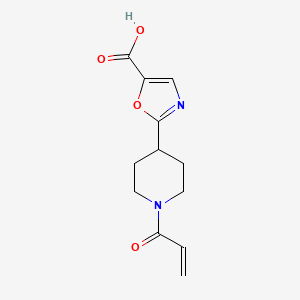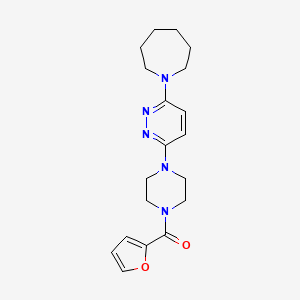
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide, more commonly known as nitroethylbenzene-4-carboxamide (NEBC), is a synthetic compound with a broad range of biomedical applications. NEBC is a highly versatile compound, with a wide range of applications in scientific research, including biochemistry, physiology, and pharmacology. NEBC is used as a reagent for the synthesis of various compounds, and as a probe for the study of enzyme activity. It has also been used as a model compound for drug design and development.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has a wide range of applications in scientific research, including biochemistry, physiology, and pharmacology. It has been used as a reagent for the synthesis of various compounds, and as a probe for the study of enzyme activity. It has also been used as a model compound for drug design and development. In addition, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been used to study the effects of drugs on the human body, as well as to assess the efficacy of new drug treatments.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity results in a decrease in the production of certain metabolites, which in turn leads to a decrease in the activity of certain drugs.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to have a variety of biochemical and physiological effects. In laboratory experiments, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the production of certain metabolites. Additionally, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to inhibit the activity of certain proteins, such as proteases and kinases, which can lead to a decrease in the activity of certain drugs. Finally, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to inhibit the activity of certain hormones, such as estradiol and testosterone, which can lead to a decrease in the activity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has several advantages for laboratory experiments. First, it is a highly versatile compound, with a wide range of applications in scientific research. Second, it is relatively easy to synthesize, and can be used as a reagent for the synthesis of various compounds. Finally, it has been found to have a variety of biochemical and physiological effects, which can be used to study the effects of drugs on the human body.
However, there are also some limitations to using N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide in laboratory experiments. First, the mechanism of action of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide is not fully understood, so the exact effects of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide on the body are not known. Second, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to have a variety of biochemical and physiological effects, which can lead to unpredictable results. Finally, N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide has been found to inhibit the activity of certain enzymes, proteins, and hormones, which can lead to a decrease in the activity of certain drugs.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide. First, further research is needed to better understand the mechanism of action of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide, as well as its effects on the human body. Second, further research is needed to develop new methods for synthesizing N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide, as well as to improve existing methods. Third, further research is needed to develop new applications for N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide, such as in drug design and development. Finally, further research is needed to assess the safety and efficacy of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide for use in clinical trials.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzenecarboxamide can be synthesized from 4-methoxyphenol and 2-nitroethanol, which are reacted in the presence of an acid catalyst to form the desired compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically carried out in aqueous solution, and the resulting product is then isolated by precipitation or extraction.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-8-6-13(7-9-14)17-16(19)15-5-3-2-4-12(15)10-11-18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVFRDBWNYZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)
![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)
![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2848803.png)

